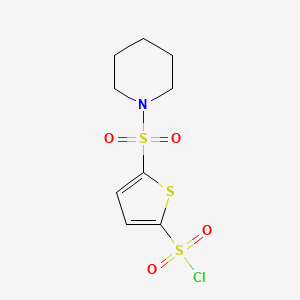

5-(Piperidine-1-sulfonyl)thiophene-2-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Piperidine-1-sulfonyl)thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C₉H₁₂ClNO₄S₃ and a molecular weight of 329.84 g/mol . This compound is characterized by the presence of a piperidine ring, a thiophene ring, and two sulfonyl chloride groups. It is primarily used in research and development projects due to its unique chemical properties .

Vorbereitungsmethoden

The synthesis of 5-(Piperidine-1-sulfonyl)thiophene-2-sulfonyl chloride involves several steps. One common method includes the reaction of thiophene-2-sulfonyl chloride with piperidine-1-sulfonyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

5-(Piperidine-1-sulfonyl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding thiol derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5-(Piperidine-1-sulfonyl)thiophene-2-sulfonyl chloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(Piperidine-1-sulfonyl)thiophene-2-sulfonyl chloride involves its reactive sulfonyl chloride groups, which can form covalent bonds with nucleophilic sites on proteins and other biological molecules . This reactivity allows the compound to inhibit enzyme activity and modify protein function, making it useful in various biochemical studies . The molecular targets and pathways involved include key signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are crucial for cell survival and proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-(Piperidine-1-sulfonyl)thiophene-2-sulfonyl chloride include:

Thiophene-2-sulfonyl chloride: Lacks the piperidine ring but shares the thiophene and sulfonyl chloride groups.

Piperidine-1-sulfonyl chloride: Contains the piperidine and sulfonyl chloride groups but lacks the thiophene ring.

5-Iodothiophene-2-sulfonyl chloride: Similar structure with an iodine atom instead of the piperidine ring.

The uniqueness of this compound lies in its combination of the piperidine and thiophene rings with sulfonyl chloride groups, providing a versatile platform for chemical modifications and applications in various fields .

Biologische Aktivität

5-(Piperidine-1-sulfonyl)thiophene-2-sulfonyl chloride is a compound of interest due to its diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, synthesized derivatives, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with piperidine and sulfonyl groups. The synthesis typically involves the reaction of thiophene-2-sulfonyl chloride with piperidine under controlled conditions. This structure is significant as it allows for various modifications that can enhance its biological properties.

1. Antibacterial Activity

Research indicates that compounds with similar sulfonamide structures exhibit notable antibacterial effects. For instance, studies have shown that certain derivatives demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | Activity Level | IC50 (µM) |

|---|---|---|---|

| This compound | Salmonella typhi | Moderate to Strong | TBD |

| Compound A | Bacillus subtilis | Strong | 2.14±0.003 |

| Compound B | E. coli | Weak | 21.25±0.15 |

2. Anti-inflammatory Activity

The sulfonamide moiety is known for its anti-inflammatory properties. Compounds synthesized from similar scaffolds have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

3. Anticancer Activity

Sulfonyl derivatives have shown promising results in anticancer assays. For instance, certain compounds have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells . The underlying mechanisms may involve apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects

In a recent study, derivatives of sulfonamide compounds were tested against breast cancer cell lines, showing significant growth inhibition compared to non-cancerous cells . The study highlighted the potential of these compounds as targeted therapies.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the thiophene ring or piperidine nitrogen can significantly alter potency and selectivity against specific targets.

Table 2: Structure-Activity Relationships

| Modification | Observed Effect |

|---|---|

| Substitution on thiophene | Enhanced antibacterial activity |

| Variation in piperidine chain | Improved anticancer efficacy |

| Alteration of sulfonamide group | Increased anti-inflammatory response |

Eigenschaften

Molekularformel |

C9H12ClNO4S3 |

|---|---|

Molekulargewicht |

329.8 g/mol |

IUPAC-Name |

5-piperidin-1-ylsulfonylthiophene-2-sulfonyl chloride |

InChI |

InChI=1S/C9H12ClNO4S3/c10-17(12,13)8-4-5-9(16-8)18(14,15)11-6-2-1-3-7-11/h4-5H,1-3,6-7H2 |

InChI-Schlüssel |

DHXIPIYVQJKQCJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)S(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.